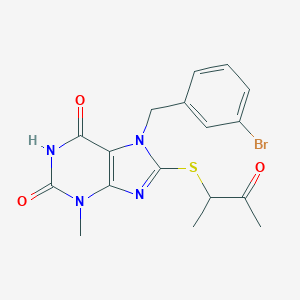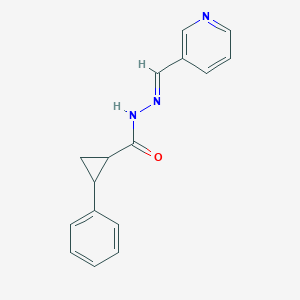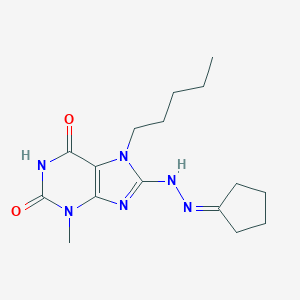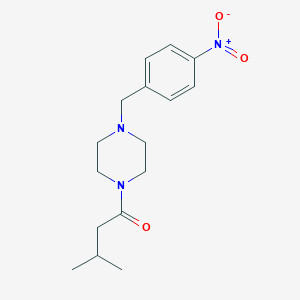
7-(3-BR-BENZYL)-3-ME-8-((1-ME-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-(3-BR-BENZYL)-3-ME-8-((1-ME-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is a complex organic compound that belongs to the purine family This compound is characterized by the presence of a bromophenyl group, a methyl group, and an oxobutan-2-ylsulfanyl group attached to the purine ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3-BR-BENZYL)-3-ME-8-((1-ME-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE typically involves multiple steps. One common method includes the bromination of a phenylmethyl group followed by its attachment to a purine derivative. The reaction conditions often require the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the coupling reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product. The use of advanced purification techniques like chromatography and crystallization is also common to achieve the desired quality.
Análisis De Reacciones Químicas
Types of Reactions
7-(3-BR-BENZYL)-3-ME-8-((1-ME-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions often involve reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur, where the bromine atom is replaced by other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted purine derivatives.
Aplicaciones Científicas De Investigación
7-(3-BR-BENZYL)-3-ME-8-((1-ME-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential role in enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 7-(3-BR-BENZYL)-3-ME-8-((1-ME-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE involves its interaction with specific molecular targets. It may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound can also interact with cellular pathways, affecting processes like signal transduction and gene expression.
Comparación Con Compuestos Similares
Similar Compounds
- 7-[(3-Bromophenyl)methyl]-3-methyl-8-(propylamino)purine-2,6-dione
- 7-[(3-Bromophenyl)methyl]-3-methyl-8-(nonylsulfanyl)purine-2,6-dione
Uniqueness
Compared to similar compounds, 7-(3-BR-BENZYL)-3-ME-8-((1-ME-2-OXOPROPYL)THIO)-3,7-DIHYDRO-1H-PURINE-2,6-DIONE is unique due to the presence of the oxobutan-2-ylsulfanyl group, which imparts distinct chemical properties and potential biological activities. This uniqueness makes it a valuable compound for various research applications.
Propiedades
Fórmula molecular |
C17H17BrN4O3S |
|---|---|
Peso molecular |
437.3g/mol |
Nombre IUPAC |
7-[(3-bromophenyl)methyl]-3-methyl-8-(3-oxobutan-2-ylsulfanyl)purine-2,6-dione |
InChI |
InChI=1S/C17H17BrN4O3S/c1-9(23)10(2)26-17-19-14-13(15(24)20-16(25)21(14)3)22(17)8-11-5-4-6-12(18)7-11/h4-7,10H,8H2,1-3H3,(H,20,24,25) |
Clave InChI |
CTBHIUYBNOSOQE-UHFFFAOYSA-N |
SMILES |
CC(C(=O)C)SC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C |
SMILES canónico |
CC(C(=O)C)SC1=NC2=C(N1CC3=CC(=CC=C3)Br)C(=O)NC(=O)N2C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5-[(5-{2-Chloro-4-nitrophenyl}-2-furyl)methylene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B417146.png)
![(5E)-5-{[5-(2,4-dichlorophenyl)furan-2-yl]methylidene}-2-imino-1,3-thiazolidin-4-one](/img/structure/B417148.png)
![3-{2-[([1,1'-Biphenyl]-4-yloxy)acetyl]carbohydrazonoyl}phenyl 3-bromobenzoate](/img/structure/B417149.png)
![2-[4-(Hexadecyloxy)phenyl]-5-(2-methylphenyl)-1,3,4-oxadiazole](/img/structure/B417150.png)

![4-bromobenzaldehyde [3-methyl-7-(3-methylbutyl)-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl]hydrazone](/img/structure/B417158.png)
![2-(5,5,6-Trimethylbicyclo[2.2.1]hept-2-yl)phenol](/img/structure/B417161.png)

![4-Isopropenyl-2,2-dimethyl-2,3-dihydro-1H-benzo[f]isoindolium](/img/structure/B417166.png)
![2-[(Carbamothioylamino)carbamoyl]benzoic acid](/img/structure/B417167.png)

![2,4-Dimethyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417170.png)
![4-Methyl-1-[2-oxo-2-(1-piperidinyl)ethyl]pyridinium](/img/structure/B417171.png)
![ETHYL 6-METHYL-2-{[(PROP-2-EN-1-YL)CARBAMOTHIOYL]AMINO}-4,5,6,7-TETRAHYDRO-1-BENZOTHIOPHENE-3-CARBOXYLATE](/img/structure/B417174.png)
